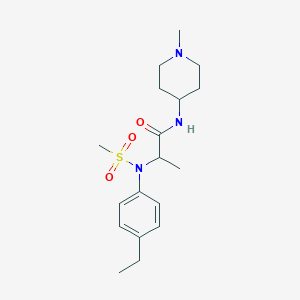![molecular formula C19H21FN2O2 B4461529 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4461529.png)
2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide
説明
2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide, also known as FUBPAM, is a chemical compound that belongs to the class of benzylacetamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. It has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward processing. 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has also been shown to have neuroprotective effects and can protect against oxidative stress and cell death.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory retention in animal models. 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
One of the main advantages of using 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide is also relatively easy to synthesize and purify, which makes it an attractive compound for scientific research. However, one of the limitations of using 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide. One area of research is the development of more selective and potent sigma-1 receptor ligands that can be used as therapeutic agents for various neurological disorders. Another area of research is the investigation of the role of the sigma-1 receptor in various physiological processes such as inflammation and pain. Finally, the potential use of 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide as a tool for studying the sigma-1 receptor and its role in cellular processes is an exciting area of research that may lead to new insights into the workings of the brain and nervous system.
科学的研究の応用
2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and cell survival. 2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been used to study the role of the sigma-1 receptor in these processes and its potential as a therapeutic target for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-5-1-2-6-18(17)24-14-19(23)21-13-15-7-9-16(10-8-15)22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWYIXNIADQGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(tert-butylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461453.png)
![2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4461466.png)

![3-{1-[(2,5-difluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4461482.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol](/img/structure/B4461493.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461498.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4461506.png)

![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4461526.png)
![N-methyl-1-(2-methylbenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461527.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4461535.png)
